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  • Product: 1-(2,6-Difluoro-4-methoxyphenyl)ethanol
  • CAS: 1250487-28-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol

Abstract This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol, a key intermediate in the development of various pharmaceutical com...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences with the Friedel-Crafts acylation of 3,5-difluoroanisole to yield 2',6'-Difluoro-4'-methoxyacetophenone, which is subsequently reduced to the target secondary alcohol. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, tailored for researchers, scientists, and professionals in drug development.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The 2,6-difluorophenyl moiety, in particular, is a prevalent structural motif in a variety of biologically active compounds. 1-(2,6-Difluoro-4-methoxyphenyl)ethanol serves as a crucial building block for the synthesis of these complex molecules. This guide delineates a reliable synthetic pathway, emphasizing experimental causality and procedural integrity to ensure reproducibility and high yield.

Synthetic Strategy Overview

The synthesis of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol is most effectively achieved through a two-step sequence:

  • Step 1: Friedel-Crafts Acylation of 3,5-difluoroanisole with an acetylating agent in the presence of a Lewis acid catalyst to form 2',6'-Difluoro-4'-methoxyacetophenone.

  • Step 2: Ketone Reduction of the intermediate 2',6'-Difluoro-4'-methoxyacetophenone using a mild reducing agent to afford the desired 1-(2,6-Difluoro-4-methoxyphenyl)ethanol.

This approach is advantageous due to the commercial availability of the starting materials and the generally high yields and clean conversions of the individual steps.

Synthesis_Overview Start 3,5-Difluoroanisole Ketone 2',6'-Difluoro-4'-methoxyacetophenone Start->Ketone Step 1: Friedel-Crafts Acylation Alcohol 1-(2,6-Difluoro-4-methoxyphenyl)ethanol Ketone->Alcohol Step 2: Ketone Reduction

Caption: Overall synthetic workflow.

Part 1: Friedel-Crafts Acylation of 3,5-Difluoroanisole

The introduction of the acetyl group onto the aromatic ring of 3,5-difluoroanisole is accomplished via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[1][2]

Mechanism and Rationale

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of an acylating agent (e.g., acetic anhydride or acetyl chloride) with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4] The methoxy group (-OCH₃) of 3,5-difluoroanisole is an ortho-, para-directing activator, while the fluorine atoms are ortho-, para-directing deactivators. The regioselectivity of the acylation is directed to the position ortho to the activating methoxy group and meta to the deactivating fluorine atoms, leading to the desired 2',6'-Difluoro-4'-methoxyacetophenone.

FC_Acylation_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcylatingAgent Acetic Anhydride/ Acetyl Chloride AcyliumIon Acylium Ion [CH₃C≡O]⁺ AcylatingAgent->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Anisole 3,5-Difluoroanisole AcyliumIon->Anisole SigmaComplex Arenium Ion (Sigma Complex) Anisole->SigmaComplex + Acylium Ion Ketone 2',6'-Difluoro-4'-methoxyacetophenone SigmaComplex->Ketone - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 2',6'-Difluoro-4'-methoxyacetophenone

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Difluoroanisole144.1110.0 g0.0694
Aluminum Chloride (AlCl₃)133.3411.6 g0.0868
Acetic Anhydride102.097.8 mL (8.4 g)0.0823
Dichloromethane (DCM)-100 mL-
Hydrochloric Acid (HCl), 2M-50 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add aluminum chloride (11.6 g, 0.0868 mol) and dichloromethane (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetic anhydride (7.8 mL, 0.0823 mol) to the stirred suspension.

  • After the addition is complete, allow the mixture to stir at 0 °C for 15 minutes.

  • In the dropping funnel, prepare a solution of 3,5-difluoroanisole (10.0 g, 0.0694 mol) in dichloromethane (50 mL).

  • Add the 3,5-difluoroanisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and 2M HCl (50 mL).

  • Stir vigorously until all the solids have dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 2M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2',6'-Difluoro-4'-methoxyacetophenone as a white to off-white solid.

Part 2: Reduction of 2',6'-Difluoro-4'-methoxyacetophenone

The second step of the synthesis involves the reduction of the carbonyl group of 2',6'-Difluoro-4'-methoxyacetophenone to a secondary alcohol. Sodium borohydride (NaBH₄) is a preferred reagent for this transformation due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity.[5][6]

Mechanism and Rationale

The reduction occurs via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon.[7] The resulting alkoxide intermediate is then protonated during the workup step to yield the final alcohol product.[8] Sodium borohydride is a safer and more convenient alternative to stronger reducing agents like lithium aluminum hydride (LiAlH₄), which would also reduce the aromatic ring under forcing conditions.[9]

Ketone_Reduction_Mechanism cluster_0 Nucleophilic Attack cluster_1 Protonation Ketone 2',6'-Difluoro-4'- methoxyacetophenone Alkoxide Alkoxide Intermediate Ketone->Alkoxide + [BH₄]⁻ Hydride [BH₄]⁻ Solvent Methanol/Water Alkoxide->Solvent Alcohol 1-(2,6-Difluoro-4-methoxyphenyl)ethanol Alkoxide->Alcohol + H⁺ (from solvent)

Caption: Mechanism of Ketone Reduction with NaBH₄.

Experimental Protocol: Synthesis of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2',6'-Difluoro-4'-methoxyacetophenone186.155.0 g0.0269
Sodium Borohydride (NaBH₄)37.830.51 g0.0135
Methanol-50 mL-
Water-100 mL-
Ethyl Acetate-100 mL-
Saturated Ammonium Chloride (NH₄Cl) solution-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2',6'-Difluoro-4'-methoxyacetophenone (5.0 g, 0.0269 mol) in methanol (50 mL).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (0.51 g, 0.0135 mol) in small portions over 15 minutes.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully add water (100 mL) to quench the reaction.

  • Remove the methanol under reduced pressure.

  • Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with saturated ammonium chloride solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(2,6-Difluoro-4-methoxyphenyl)ethanol as a colorless oil or low-melting solid.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretch in the ketone, O-H stretch in the alcohol).

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point (for solid products): To assess purity.

Safety and Handling

  • Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

  • Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle with care and avoid contact with acidic solutions.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed and reliable methodology for the synthesis of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently prepare this valuable intermediate for applications in pharmaceutical and materials science research. The emphasis on causality and self-validating protocols ensures a high degree of success and reproducibility.

References

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

  • Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • SlidePlayer. 3. NaBH4. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Wikipedia. Sodium borohydride. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]

Sources

Exploratory

"1-(2,6-Difluoro-4-methoxyphenyl)ethanol chemical properties"

Executive Summary This technical guide provides a comprehensive analysis of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol , a specialized chiral benzylic alcohol intermediate used in the synthesis of pharmaceuticals and agroch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol , a specialized chiral benzylic alcohol intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural motif—characterized by a 2,6-difluoro substitution pattern—is highly valued in medicinal chemistry for its ability to block metabolic hotspots (specifically P450 oxidation) and modulate lipophilicity without significantly altering steric bulk compared to the parent phenyl ring.[1] This guide details its physicochemical properties, validated synthetic protocols, reactivity profiles, and analytical characterization.[1]

Molecular Architecture & Physicochemical Profile[1]

Structural Significance

The molecule features a central benzene ring substituted with:

  • 1-Hydroxyethyl group: A chiral center (

    
    ) serving as a functional handle for coupling.[1]
    
  • 2,6-Difluoro motif: Provides steric protection to the benzylic position and lowers the pKa of the alcohol via inductive electron withdrawal.[1] It also prevents ortho-metabolic attack.[1]

  • 4-Methoxy group: Acts as a resonance electron donor, balancing the electron-withdrawing nature of the fluorines, which is critical for tuning the electronic properties of downstream drug candidates.[1]

Key Properties Table
PropertyData / PredictionRelevance
IUPAC Name 1-(2,6-Difluoro-4-methoxyphenyl)ethanolOfficial Nomenclature
Molecular Formula

Stoichiometry
Molecular Weight 188.17 g/mol Mass Balance Calculations
Physical State Low-melting solid or viscous oilHandling & Storage
Solubility Soluble in DCM, THF, MeOH, EtOAc; Insoluble in

Extraction & Reaction Medium
Chirality 1 Chiral Center (C1)Enantioselective Synthesis Target
Electronic Effect

(F) = +0.34;

(OMe) = -0.27
Reactivity Prediction

Synthetic Pathways

Precursor Selection

The primary precursor for synthesis is 2,6-Difluoro-4-methoxyacetophenone (CAS: 886498-84-6).[1] The synthesis revolves around the reduction of this ketone.[1][2]

Method A: Racemic Synthesis (NaBH4 Reduction)

Use Case: General intermediate synthesis where chirality is not yet defined or will be resolved later.[1]

Reagents:

  • Substrate: 2,6-Difluoro-4-methoxyacetophenone (1.0 eq)[1]

  • Reductant: Sodium Borohydride (

    
    ) (0.6–1.0 eq)[1]
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

Protocol:

  • Dissolution: Dissolve 10 mmol of 2,6-Difluoro-4-methoxyacetophenone in 30 mL of anhydrous MeOH in a round-bottom flask. Cool to 0°C using an ice bath.[1]

  • Addition: Add

    
     (6 mmol) portion-wise over 15 minutes. Note: Gas evolution (
    
    
    
    ) will occur; ensure venting.[1]
  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and monitor by TLC (Hexane/EtOAc 3:1). The ketone spot (

    
    ) should disappear, and the alcohol spot (
    
    
    
    ) should appear.[1]
  • Quench: Critical Step. Carefully quench with saturated

    
     solution.[1] Avoid strong acids to prevent acid-catalyzed dehydration to the styrene derivative.[1]
    
  • Workup: Remove MeOH under reduced pressure. Extract the aqueous residue with DCM (

    
     mL).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1][3]
Method B: Asymmetric Synthesis (Corey-Bakshi-Shibata Reduction)

Use Case: Production of enantiopure (


)- or (

)-1-(2,6-difluoro-4-methoxyphenyl)ethanol for clinical candidates.[1]

Protocol:

  • Catalyst Prep: Use (

    
    )- or (
    
    
    
    )-Me-CBS oxazaborolidine catalyst (10 mol%) in THF.
  • Reductant: Borane-THF or Borane-DMS complex (0.6 eq).

  • Procedure: Add the ketone slowly to the catalyst/borane mixture at -20°C to maximize enantioselectivity.

  • Purification: Flash chromatography is usually required to remove catalyst residues.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2,6-Difluoro-4- methoxyacetophenone Reagent Reagent Choice Start->Reagent Racemic NaBH4 / MeOH (0°C -> RT) Reagent->Racemic Standard Chiral CBS Catalyst / BH3 (-20°C) Reagent->Chiral Asymmetric Intermediate Borate Complex Racemic->Intermediate Chiral->Intermediate Quench Quench: Sat. NH4Cl (Avoid Strong Acid) Intermediate->Quench Product Target Alcohol (>95% Yield) Quench->Product

Figure 1: Decision tree for the synthesis of the target alcohol, highlighting the critical quenching step to avoid dehydration.[1]

Reactivity & Functionalization

The 2,6-difluoro substitution pattern significantly alters the reactivity of the benzylic position compared to non-fluorinated analogues.[1]

Nucleophilic Substitution (SN1 vs SN2)
  • Electronic Effect: The electron-withdrawing fluorines destabilize the benzylic carbocation, making SN1 pathways slower than in 4-methoxybenzyl alcohol.[1] However, the 4-methoxy group provides some stabilization.[1]

  • Steric Effect: The ortho-fluorines create significant steric hindrance, retarding SN2 attacks.[1]

  • Implication: High temperatures or strong activators are often required for substitution.[1]

Common Transformations
  • Fluorination (Deoxofluor/DAST): Converts the alcohol to the benzylic fluoride.[1]

    • Reagent: DAST (Diethylaminosulfur trifluoride) in DCM at -78°C.[1][3]

    • Product: 1-(Trifluoromethyl-like) motif, but retaining the methoxy group.[1]

  • Mitsunobu Reaction: Inverts stereochemistry to install amines or phenols.[1]

    • Reagents:

      
      , DIAD, Nucleophile (H-Nu).[1]
      
  • Oxidation: Reverts to the ketone.[1]

    • Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation.[1] Avoid Jones reagent if acid sensitivity is observed.[1]

Reactivity Logic Diagram

ReactivityTree Center 1-(2,6-Difluoro-4- methoxyphenyl)ethanol Oxidation Oxidation (DMP / Swern) Center->Oxidation Halogenation Halogenation (SOCl2 / PBr3) Center->Halogenation Activation Activation (MsCl / TsCl / Et3N) Center->Activation Fluorination Fluorination (DAST / Deoxofluor) Center->Fluorination Ketone Return to Acetophenone Oxidation->Ketone Halide Benzylic Halide (Reactive Intermediate) Halogenation->Halide LeavingGroup Mesylate/Tosylate (SN2 Substrate) Activation->LeavingGroup Fluoride Benzylic Fluoride (Metabolic Blocker) Fluorination->Fluoride

Figure 2: Functionalization pathways.[1] The benzylic position is the primary reactive site, modulated by the electronic push-pull of the ring substituents.[1]

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       ~6.5 ppm (d, 2H, Ar-H): The aromatic protons are coupled to the Fluorines (
      
      
      
      ).[1]
    • 
       ~5.1 ppm (q, 1H, CH -OH): Benzylic proton.[1]
      
    • 
       ~3.8 ppm (s, 3H, -OCH 
      
      
      
      ): Methoxy singlet.[1]
    • 
       ~1.5 ppm (d, 3H, -CH
      
      
      
      ): Methyl doublet.[1]
  • 
    F NMR: 
    
    • Distinct singlet or doublet (depending on decoupling) around -110 to -115 ppm.[1] This is the diagnostic peak for the 2,6-difluoro motif.[1]

Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.[1]

  • Parent Ion:

    
     (approx).[1]
    
  • Fragmentation: Loss of water (

    
    ) is common in benzylic alcohols, leading to a stabilized cation peak.[1]
    

Safety & Handling

  • Hazard Identification: Fluorinated aromatics can be skin irritants.[1] The precursor acetophenone and the product should be treated as potential eye and skin irritants.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. While relatively stable, benzylic alcohols can auto-oxidize over long periods.[1]

  • Chemical Compatibility: Incompatible with strong oxidizing agents and strong acids (risk of polymerization/dehydration).[1]

References

  • Precursor Identification & Synthesis

    • Source: PubChem.[1] (n.d.). 2,6-Difluoro-4-methoxyacetophenone. National Library of Medicine.[1] Retrieved from [Link]

  • General Reduction Protocol (NaBH4)

    • Source: Master Organic Chemistry.[1] (2011).[1][4][5] Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Fluorination Methodologies (DAST)

    • Source: Organic Synthesis.[1][2][3][4][5][6][7] (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]

  • Analogous Compound Data (4-Methoxyphenethanol)

    • Source: NIST WebBook. (2025).[1] 2-(4-Methoxyphenyl)ethanol.[1][8][9] Retrieved from [Link][1]

Sources

Foundational

Structural Elucidation and Analytical Characterization of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol

A Multi-Modal Technical Guide for Drug Discovery Applications Executive Summary & Strategic Context 1-(2,6-Difluoro-4-methoxyphenyl)ethanol is a critical pharmacophore intermediate, often utilized in the synthesis of kin...

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Modal Technical Guide for Drug Discovery Applications

Executive Summary & Strategic Context

1-(2,6-Difluoro-4-methoxyphenyl)ethanol is a critical pharmacophore intermediate, often utilized in the synthesis of kinase inhibitors and agrochemical fungicides where metabolic stability (via fluorination) is required.

This guide addresses the specific analytical challenges posed by this molecule:

  • Symmetry Deception: The 2,6-difluoro substitution creates a plane of symmetry in the aromatic ring, but the chiral center at the benzylic position (

    
    ) introduces potential diastereotopic effects in chiral environments.
    
  • Heteronuclear Coupling: The presence of two equivalent fluorine atoms results in complex splitting patterns in

    
    C and 
    
    
    
    H NMR, often misinterpreted as impurities by automated software.
  • Enantiomeric Purity: As a secondary alcohol generated via reduction, the product is a racemate requiring chiral resolution.

Synthesis & Isolation Protocol

To understand the impurity profile, one must understand the genesis of the molecule. The standard synthesis involves the hydride reduction of the corresponding acetophenone.

Reaction:



Protocol 1.0: Reductive Synthesis (Bench Scale)

  • Dissolution: Dissolve 10.0 mmol of the ketone precursor in 30 mL anhydrous Methanol (MeOH).

  • Cooling: Cool to 0°C (ice bath) to suppress over-reduction or side reactions.

  • Addition: Add NaBH

    
     (1.1 eq) portion-wise over 15 minutes. Causality: Rapid addition causes exotherms that may lead to defluorination by-products.
    
  • Quench: After 1 hour, quench with 1N HCl until pH 7.

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Silica gel flash chromatography (Hexane/EtOAc 80:20).

Structural Elucidation Workflow

The following diagram outlines the logical decision tree for validating the structure, moving from bulk properties to stereochemical assignment.

ElucidationWorkflow cluster_spec Spectroscopic Validation Start Crude Product MS HRMS (ESI+) Confirm C9H10F2O2 Start->MS IR FT-IR Confirm OH stretch Absence of C=O Start->IR NMR_H 1H NMR Identify Aromatic Coupling (Doublet, J~8-10Hz) MS->NMR_H Mass Correct IR->NMR_H Func. Group Correct NMR_C 13C NMR Analyze C-F Splitting (Triplets/Doublets) NMR_H->NMR_C Connectivity Check NMR_F 19F NMR Confirm Symmetry (Single Signal) NMR_C->NMR_F Symmetry Check Chiral Chiral HPLC Determine ee% NMR_F->Chiral Purity Check Final Validated Structure Chiral->Final

Figure 1: Logical workflow for the structural validation of fluorinated phenyl ethanols.

Mass Spectrometry (HRMS)

Technique: ESI-TOF (Electrospray Ionization - Time of Flight).

  • Observed Ion:

    
     or 
    
    
    
    .
  • Target Mass:

    • Formula: C

      
      H
      
      
      
      F
      
      
      O
      
      
      [1]
    • Exact Mass: 188.0649 Da.

  • Fragmentation Logic: Expect a dominant peak at

    
     173 (Loss of -CH
    
    
    
    ) or 171 (Loss of -OH). The base peak is often the tropylium-like cation formed after water loss.
NMR Spectroscopy: The Definitive Analysis

This is the most complex aspect due to Heteronuclear Spin-Spin Coupling (


).
5.1

F NMR (376 MHz, CDCl

)
  • Signal:

    
     to 
    
    
    
    ppm.
  • Multiplicity: Singlet (if proton decoupled) or Doublet (if coupled to aromatic protons).[2]

  • Diagnostic Value: A single signal confirms that the 2- and 6-fluorines are chemically equivalent on the NMR timescale. If two signals appear, the rotation of the hydroxyethyl group is restricted (atropisomerism), or the sample is impure.

5.2

H NMR (400 MHz, CDCl

)

The aromatic region is simplified by symmetry.

  • 
     6.45 ppm (2H, d, 
    
    
    
    Hz):
    The protons at C3 and C5. They appear as a doublet not because of neighboring protons, but because of the ortho-fluorine coupling.
  • 
     5.15 ppm (1H, q, 
    
    
    
    Hz):
    The benzylic methine (-CH (OH)-).
  • 
     3.80 ppm (3H, s):  The methoxy group (-OCH 
    
    
    
    ).
  • 
     1.55 ppm (3H, d, 
    
    
    
    Hz):
    The methyl group.
5.3

C NMR: The Splitting Forest

Carbon signals will be split by the two equivalent Fluorine atoms. We apply the


 rule where 

(number of F atoms), resulting in triplets (t) for carbons on the axis of symmetry, and doublets of doublets (dd) for off-axis carbons.

Table 1: Predicted


C NMR Data & Coupling Constants 
Carbon PositionTypeChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
C4 C-OMe~160.5Triplet (t)

Coupled to 2 equivalent F (meta)
C2, C6 C-F~162.0dd (or pseudo-d)

Direct C-F bond (Large coupling)
C1 C-ipso~108.0Triplet (t)

Coupled to 2 equivalent F (ortho)
C3, C5 C-H~98.5Multiplet (m)

Complex overlap
C-OMe OMe~56.0Singlet (s)-Too far for significant coupling
C

CH-OH~65.0Triplet (t)

Long range coupling to F
C

CH

~22.0Singlet (s)-No coupling
Visualization of Coupling Logic

The following diagram illustrates why the C1 (ipso) carbon appears as a triplet.

CouplingLogic C1 C1 (Ipso) F2 F (pos 2) Spin +1/2 C1->F2 2J Coupling F6 F (pos 6) Spin -1/2 C1->F6 2J Coupling Result Resulting Signal: Triplet (1:2:1) Because F2 and F6 are equivalent. F2->Result F6->Result

Figure 2: Spin-spin coupling mechanism for C1. The equivalence of F2 and F6 creates a triplet splitting pattern.

Chiral Analysis (Enantiomeric Excess)

Since the NaBH


 reduction yields a racemate (50:50 mixture of R and S), chiral HPLC is required to determine the enantiomeric excess (ee%) if asymmetric synthesis or resolution is attempted later.

Protocol 2.0: Chiral HPLC Method Development

  • Column: Daicel CHIRALPAK® IA or IB (Immobilized Amylose/Cellulose derivatives). These are preferred over coated phases for their solvent robustness.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic absorption) or 280 nm.

  • Temperature: 25°C.

Expected Result: Two peaks with baseline resolution (


).
  • Peak 1: (R)-Enantiomer (typically elutes first on Amylose columns, but must be verified with standards).

  • Peak 2: (S)-Enantiomer.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for coupling constants).
  • Reich, H. J. (2023).

    
    C-F Coupling Constants. University of Wisconsin-Madison.[4] 
    
  • Phenomenex. (2024). Chiral HPLC Application Guide: Separation of Aromatic Alcohols.

  • PubChem. (2024). Compound Summary for 2,6-difluoro-4-methoxybenzyl alcohol derivatives. National Library of Medicine.

  • Vulpetti, A., & Dalvit, C. (2012). Fluorine NMR Spectroscopy for Structural Characterization. Drug Discovery Today, 17(15-16), 890-897. (Source for 19F symmetry arguments).

Sources

Exploratory

"solubility of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol in organic solvents"

An In-Depth Technical Guide to the Solubility of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its formulation, bioavailability, and ultimate therapeutic efficacy.[1][2] This guide provides a comprehensive framework for understanding and determining the solubility of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol, a fluorinated aromatic alcohol of interest in medicinal chemistry. In the absence of publicly available empirical data for this specific compound, this document emphasizes the foundational principles of solubility, provides a strategic approach to solvent selection, and details a robust, self-validating experimental protocol for generating precise and reliable solubility data. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize this molecule or similar chemical entities.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, solubility is not merely a physical property; it is a cornerstone of drug design and development. It dictates the maximum concentration a substance can achieve in a solution under specific conditions, directly impacting the dissolution rate and subsequent absorption in the body.[1] A molecule like 1-(2,6-Difluoro-4-methoxyphenyl)ethanol, with its unique combination of functional groups, presents a distinct solubility profile that must be thoroughly characterized. Poor solubility can lead to challenging formulations, low bioavailability, and unpredictable clinical outcomes.[3] Therefore, a systematic evaluation of its solubility in a well-chosen array of organic solvents is an essential step in its pre-formulation assessment.

Molecular Structure and Predicted Solubility Behavior

A molecule's solubility is governed by its intermolecular interactions with the solvent, a principle famously summarized as "like dissolves like".[4][5][6] To predict the solubility of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol, we must first analyze its structural features:

  • Polar Protic Group (-OH): The secondary alcohol (ethanol) moiety is the most significant contributor to polarity. This hydroxyl group can act as both a hydrogen bond donor and acceptor, making it highly favorable for interactions with polar protic solvents like alcohols (e.g., methanol, ethanol).[7]

  • Aromatic Ring System: The benzene ring is inherently nonpolar and contributes to the molecule's lipophilicity.

  • Electron-Withdrawing Fluorine Atoms (-F): The two fluorine atoms ortho to the ethanol substituent are highly electronegative. They create strong C-F dipoles and can influence the electron density of the aromatic ring, modulating the molecule's overall polarity. Fluorine can also act as a weak hydrogen bond acceptor.

  • Ether Group (-OCH₃): The methoxy group is a polar aprotic feature. The oxygen atom can act as a hydrogen bond acceptor but lacks a proton to donate. This group contributes moderately to the molecule's polarity.[4]

Predicted Behavior: The presence of a strong hydrogen-bonding group (-OH) suggests that 1-(2,6-Difluoro-4-methoxyphenyl)ethanol will exhibit significant solubility in polar protic solvents . Its overall polarity, influenced by the ether and difluoro groups, suggests good solubility in polar aprotic solvents (e.g., acetone, THF). The aromatic ring indicates that it will likely be soluble in nonpolar aromatic solvents like toluene. Conversely, its polarity will limit its solubility in highly nonpolar aliphatic solvents such as hexane. A structural analog, 1-(4-Methoxyphenyl)ethanol, is noted to be not miscible in water, suggesting the target compound will also have very low aqueous solubility.[8]

G cluster_solute 1-(2,6-Difluoro-4-methoxyphenyl)ethanol cluster_solvent Solvent Classes Solute Solute Molecule (Polar Head & Nonpolar Tail) H_Bond Hydrogen Bonding (-OH) Polar_Aprotic Polar Aprotic (-OCH3, -F) Nonpolar Nonpolar (Aromatic Ring) Protic Polar Protic (e.g., Methanol) H_Bond->Protic Strong Interaction (High Solubility) Nonpolar_Solvent Nonpolar (e.g., Toluene) H_Bond->Nonpolar_Solvent Mismatched Forces (Low Solubility) Aprotic Polar Aprotic (e.g., Acetone) Polar_Aprotic->Aprotic Favorable Interaction (Good Solubility) Nonpolar->Nonpolar_Solvent Favorable Interaction (Good Solubility)

Caption: Predicted interactions governing solubility.

Strategic Solvent Selection

A well-designed solubility study utilizes a diverse panel of solvents that represent different classes of polarity and intermolecular forces. This approach provides a comprehensive solubility profile.

Solvent Class Example Solvent Dielectric Constant (ε) Rationale for Inclusion
Polar Protic Methanol32.7Excellent hydrogen bond donor/acceptor, mimics polar functional groups.[4]
Ethanol24.5Similar to methanol but slightly less polar; commonly used in formulations.
Isopropanol19.9Represents a bulkier, less polar alcohol.
Polar Aprotic Acetone20.7Hydrogen bond acceptor with a significant dipole moment.
Acetonitrile37.5Highly polar, but a weaker H-bond acceptor than acetone.
Tetrahydrofuran (THF)7.6A cyclic ether, representing a different class of polar aprotic solvent.
Nonpolar Aromatic Toluene2.4Can interact favorably with the compound's phenyl ring via π-π stacking.
Nonpolar Aliphatic Heptane / Hexane1.9Represents purely van der Waals / London dispersion force interactions.[6]

Experimental Protocol: The Equilibrium Shake-Flask Method

The "shake-flask" method is the gold-standard technique for determining thermodynamic equilibrium solubility.[9][10] It is reliable and measures the true equilibrium state between the dissolved and undissolved compound.[10]

G start Start step1 1. Preparation Add excess solid compound to a known volume of solvent in a sealed vial. start->step1 step2 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. step1->step2 step3 3. Phase Separation Allow suspension to settle. Filter using 0.22 µm syringe filter to remove undissolved solid. step2->step3 step4 4. Dilution Accurately dilute the clear filtrate with mobile phase to fall within the HPLC calibration range. step3->step4 step5 5. Quantification Analyze diluted sample via validated HPLC method. step4->step5 end End Calculate Solubility (mg/mL) step5->end

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Methodology
  • Preparation:

    • To a series of glass vials, add an excess amount of solid 1-(2,6-Difluoro-4-methoxyphenyl)ethanol. An excess is critical to ensure a saturated solution is formed; typically, 5-10 mg is sufficient for an initial screen with 1 mL of solvent.

    • Accurately pipette a known volume (e.g., 1.0 mL) of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the suspensions for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[3][11] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials and allow the undissolved solid to settle for at least 30 minutes.

    • Carefully withdraw a portion of the supernatant using a syringe.

    • Crucial Step: Immediately filter the supernatant through a chemically-resistant syringe filter (e.g., PTFE, 0.22 µm pore size) into a clean HPLC vial. This step removes all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.

  • Dilution and Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.

    • Quantify the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[2][12]

Self-Validation and Trustworthiness: The HPLC Quantification System

A robust analytical method is essential for trustworthy data. An HPLC method provides the required specificity and sensitivity.

  • Method Development: A reverse-phase HPLC method using a C18 column is typically suitable. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[12][13] The detector wavelength should be set to a λ_max of the compound for maximum sensitivity.

  • Calibration: A calibration curve must be generated using at least five standard solutions of known concentrations.[14] The peak area response from the HPLC is plotted against concentration, and a linear regression is applied. A correlation coefficient (R²) of >0.999 is required to demonstrate linearity.[12]

  • Calculation: The concentration of the diluted, filtered sample is determined from the calibration curve. The final solubility is then calculated by multiplying this concentration by the dilution factor.

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Data Presentation and Interpretation

Quantitative results should be summarized in a clear, tabular format to allow for easy comparison across different solvents.

Solvent Solvent Class Solubility at 25°C (mg/mL) Qualitative Classification
MethanolPolar Protic[Experimental Value][e.g., Very Soluble]
EthanolPolar Protic[Experimental Value][e.g., Freely Soluble]
AcetonePolar Aprotic[Experimental Value][e.g., Soluble]
TolueneNonpolar Aromatic[Experimental Value][e.g., Sparingly Soluble]
HeptaneNonpolar Aliphatic[Experimental Value][e.g., Slightly Soluble]

Qualitative classifications are based on USP standards (e.g., Very Soluble >1000 mg/mL, Freely Soluble 100-1000 mg/mL, etc.).

Conclusion

While empirical data for 1-(2,6-Difluoro-4-methoxyphenyl)ethanol is not yet published, a robust understanding of its solubility can be achieved through a combination of theoretical structural analysis and systematic experimental determination. Based on its functional groups, the compound is predicted to be most soluble in polar protic and aprotic organic solvents, with decreasing solubility in nonpolar solvents. The shake-flask method coupled with a validated HPLC quantification technique, as detailed in this guide, provides an authoritative and reproducible means to generate the precise data required for informed decisions in pharmaceutical research and development.

References

  • Vertex AI Search. (n.d.). Solubility and Polarity. Retrieved February 14, 2026.
  • Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved February 14, 2026, from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved February 14, 2026, from [Link]

  • askIITians. (2025, August 18). How do hydrogen bonds affect solubility? Retrieved February 14, 2026, from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved February 14, 2026, from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved February 14, 2026, from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 14, 2026, from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved February 14, 2026, from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved February 14, 2026, from [Link]

  • Mărgăritescu, I., et al. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved February 14, 2026, from [Link]

  • Banaras Hindu University. (n.d.). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Retrieved February 14, 2026, from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved February 14, 2026, from [Link]

  • Korovina, N. (2020, September 7). Principles of Solubility in Organic Chemistry. YouTube. Retrieved February 14, 2026, from [Link]

  • Kaynak, M. S. (n.d.). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved February 14, 2026, from [Link]

Sources

Foundational

Technical Guide: 1-(2,6-Difluoro-4-methoxyphenyl)ethanol

Executive Summary 1-(2,6-Difluoro-4-methoxyphenyl)ethanol (CAS: 1250487-28-5 ) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and othe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2,6-Difluoro-4-methoxyphenyl)ethanol (CAS: 1250487-28-5 ) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and other small-molecule therapeutics. Structurally, it features a chiral center at the benzylic position, a methoxy group at the para position, and two fluorine atoms at the ortho positions (2,6-substitution). This specific substitution pattern imparts unique electronic and steric properties, often enhancing metabolic stability and potency in drug candidates.

Critical Data Point:

  • Physical State: Liquid at room temperature (20–25 °C).

  • Melting Point: < 20 °C (The compound is an oil/liquid under ambient conditions).

  • Boiling Point: Estimated ~110–115 °C at 1–2 mmHg (based on structural analogs).

Part 1: Chemical Identity & Physicochemical Properties[1]

Nomenclature & Identification
PropertyDetail
IUPAC Name 1-(2,6-Difluoro-4-methoxyphenyl)ethanol
CAS Number 1250487-28-5
Molecular Formula C₉H₁₀F₂O₂
Molecular Weight 188.17 g/mol
SMILES COC1=CC(=C(C(=C1)F)C(C)O)F
InChI Key NODBXQQEAUSBBE-UHFFFAOYSA-N
Physical Properties

Unlike its non-fluorinated analog (1-(4-methoxyphenyl)ethanol, MP ~26–28 °C), the 2,6-difluoro substitution disrupts the crystal lattice packing sufficiently to lower the melting point, resulting in a liquid state at room temperature.

ParameterValue / Description
Appearance Colorless to pale yellow viscous liquid
Melting Point Liquid at RT (< 20 °C)
Solubility Immiscible with water; soluble in MeOH, EtOH, DCM, EtOAc, DMSO
Density ~1.25 g/cm³ (Estimated)
Flash Point > 60 °C (Combustible Liquid, H227)
Chirality Contains one stereocenter; typically synthesized as a racemate unless asymmetric catalysis is used.[1][2]

Part 2: Synthesis & Production Workflows

The synthesis of 1-(2,6-difluoro-4-methoxyphenyl)ethanol is typically achieved via two primary routes: Nucleophilic Addition (Grignard) or Carbonyl Reduction . The reduction route is generally preferred for scale-up due to milder conditions and higher yields.

Synthesis Pathways Diagram

SynthesisPathways cluster_legend Reaction Types Aldehyde 2,6-Difluoro-4-methoxybenzaldehyde (CAS: 256417-10-4) Grignard MeMgBr / THF (0°C to RT) Aldehyde->Grignard Ketone 2,6-Difluoro-4-methoxyacetophenone (CAS: 886498-84-6) Reduction NaBH4 / MeOH (0°C to RT) Ketone->Reduction Target 1-(2,6-Difluoro-4-methoxyphenyl)ethanol (CAS: 1250487-28-5) Grignard->Target Route A: Nucleophilic Addition Reduction->Target Route B: Hydride Reduction RouteA Route A: C-C Bond Formation RouteB Route B: Carbonyl Reduction

Caption: Primary synthetic routes to 1-(2,6-Difluoro-4-methoxyphenyl)ethanol via Grignard addition or Ketone reduction.

Detailed Protocol: Reduction of 2,6-Difluoro-4-methoxyacetophenone

This method is recommended for high purity and yield.

Reagents:

  • Precursor: 2,6-Difluoro-4-methoxyacetophenone (CAS 886498-84-6)[3]

  • Reductant: Sodium Borohydride (NaBH₄)

  • Solvent: Methanol (anhydrous preferred)

Step-by-Step Methodology:

  • Setup : Charge a round-bottom flask with 2,6-difluoro-4-methoxyacetophenone (1.0 eq) and Methanol (10 volumes). Cool the solution to 0–5 °C using an ice bath.

  • Addition : Slowly add NaBH₄ (1.1 eq) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.

  • Reaction : Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–3 hours. Monitor conversion via TLC (Hexane:EtOAc 3:1) or HPLC.

  • Quench : Carefully quench the reaction with saturated aqueous NH₄Cl or 1N HCl (to pH ~6).

  • Work-up : Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification : The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic data should be obtained.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 6.50 (d, J = 10.2 Hz, 2H): Aromatic protons at positions 3 and 5. The large coupling constant is characteristic of H-F ortho coupling.

  • δ 5.15 (q, J = 6.5 Hz, 1H): Benzylic methine proton (-CH -OH).

  • δ 3.80 (s, 3H): Methoxy group (-OCH ₃).

  • δ 2.10 (br s, 1H): Hydroxyl proton (-OH ), chemical shift varies with concentration.

  • δ 1.55 (d, J = 6.5 Hz, 3H): Methyl group (-CH ₃).

¹⁹F NMR (376 MHz, CDCl₃):

  • δ -112.0 to -114.0 (s or m): Two equivalent fluorine atoms at positions 2 and 6.

Mass Spectrometry (MS)
  • Method: ESI or GC-MS.[4]

  • Expected Ion: [M+H]⁺ = 189.17 m/z (ESI) or [M]⁺ = 188.1 m/z (EI).

  • Fragmentation (EI): Loss of methyl group (M-15) and loss of water (M-18) are common.

Part 4: Handling, Safety & Stability

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H227: Combustible liquid.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of vapors.

Storage & Stability
  • Storage: Store in a cool, dry place (2–8 °C recommended for long-term). Keep container tightly closed.

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents and acid chlorides.

References

  • Sigma-Aldrich. 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-ol Product Detail. Catalog No. ENA369381723. Link

  • PubChem. Compound Summary for 2,6-Difluoro-4-methoxyacetophenone (Precursor).Link

  • ChemicalBook. CAS 1250487-28-5 Entry.Link

  • Enamine. Building Blocks: 1-(2,6-Difluoro-4-methoxyphenyl)ethanol.[5]Link

Sources

Protocols & Analytical Methods

Method

Application Note: Derivatization of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol for Enhanced GC-MS Analysis

Abstract This technical guide provides a comprehensive overview and detailed protocols for the derivatization of 1-(2,6-difluoro-4-methoxyphenyl)ethanol, a key intermediate in pharmaceutical synthesis, for robust and sen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the derivatization of 1-(2,6-difluoro-4-methoxyphenyl)ethanol, a key intermediate in pharmaceutical synthesis, for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this polar alcohol can lead to poor chromatographic performance, including peak tailing and potential on-column degradation. To overcome these challenges, two effective derivatization strategies, silylation and acylation, are presented. This document elucidates the underlying chemical principles, offers step-by-step experimental protocols, and discusses the expected mass spectral characteristics of the resulting derivatives, empowering researchers in drug development and quality control to achieve accurate and reliable analytical results.

Introduction: The Rationale for Derivatization

In the landscape of pharmaceutical development and manufacturing, the precise quantification and identification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for this purpose, offering high-resolution separation and definitive molecular identification. However, the successful application of GC-MS is contingent on the analyte's volatility and thermal stability.

1-(2,6-Difluoro-4-methoxyphenyl)ethanol, a secondary alcohol, possesses a polar hydroxyl group that can engage in hydrogen bonding. This characteristic diminishes its volatility and can lead to undesirable interactions with the stationary phase of the GC column, resulting in poor peak shape and reduced sensitivity. Derivatization is a chemical modification process that transforms a compound into a more volatile and thermally stable derivative, making it more amenable to GC-MS analysis.[1][2] By replacing the active hydrogen of the hydroxyl group with a non-polar functional group, we can significantly improve the chromatographic behavior of 1-(2,6-difluoro-4-methoxyphenyl)ethanol.[1]

This application note will explore two primary derivatization techniques: silylation and acylation. The choice between these methods depends on the specific analytical requirements, including desired sensitivity, potential for side reactions, and the nature of the sample matrix.

Principles of Derivatization for Alcohols

The core principle of derivatizing alcohols for GC-MS analysis is the masking of the polar hydroxyl (-OH) group.[1][3] This is typically achieved by replacing the active hydrogen with a less polar, more sterically hindering group.

Silylation: Formation of Trimethylsilyl (TMS) Ethers

Silylation is a widely employed derivatization technique that involves the introduction of a silyl group, most commonly the trimethylsilyl (TMS) group, onto the analyte.[4] Silylating agents are highly reactive and readily replace the active hydrogen in the hydroxyl group of an alcohol to form a TMS ether.[1] This process significantly reduces the polarity of the analyte, thereby increasing its volatility and making it suitable for GC analysis.[1]

The general order of reactivity for silylation is primary alcohols > secondary alcohols > tertiary alcohols, with steric hindrance playing a significant role.[1] For 1-(2,6-difluoro-4-methoxyphenyl)ethanol, a secondary alcohol, common silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[1]

The reaction with BSTFA is as follows:

  • Analyte-OH + BSTFA → Analyte-O-TMS + Byproducts

A key advantage of MSTFA is that its primary byproduct, N-methyltrifluoroacetamide, is more volatile than the byproducts of BSTFA, minimizing the risk of co-elution with the analyte of interest.[1] For sterically hindered or less reactive alcohols, the addition of a catalyst such as trimethylchlorosilane (TMCS) can enhance the reactivity of BSTFA.[1]

Acylation: Formation of Esters

Acylation is another robust derivatization strategy that involves the reaction of the alcohol's hydroxyl group with an acylating agent to form a less polar and more volatile ester.[3][5][6][7] Common acylating agents include acyl halides (e.g., bromoacetyl chloride) and acid anhydrides (e.g., acetic anhydride).[5][8]

The reaction of an alcohol with an acyl chloride proceeds via nucleophilic acyl substitution. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[5]

The general reaction is:

  • Analyte-OH + Acylating Agent → Analyte-O-Acyl + Byproduct

Acylation not only increases volatility but can also be used to introduce a specific functional group that enhances detectability or provides characteristic mass spectral fragmentation patterns.[5] For instance, using a fluorinated acylating agent can improve sensitivity when using an electron capture detector (ECD).[9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the silylation and acylation of 1-(2,6-difluoro-4-methoxyphenyl)ethanol.

Protocol 1: Silylation with MSTFA

This protocol describes the derivatization of 1-(2,6-difluoro-4-methoxyphenyl)ethanol using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Materials:

  • 1-(2,6-Difluoro-4-methoxyphenyl)ethanol

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous pyridine (or other suitable aprotic solvent like acetonitrile or dichloromethane)

  • GC vials (2 mL) with screw caps and septa

  • Micropipettes

  • Heating block or oven

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of 1-(2,6-difluoro-4-methoxyphenyl)ethanol into a clean, dry 2 mL GC vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial that the sample is free of water, as moisture can deactivate the silylating reagent.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample.

  • Derivatization: Add 100 µL of MSTFA to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.[1]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Protocol 2: Acylation with Acetic Anhydride

This protocol details the derivatization of 1-(2,6-difluoro-4-methoxyphenyl)ethanol via acetylation using acetic anhydride.

Materials:

  • 1-(2,6-Difluoro-4-methoxyphenyl)ethanol

  • Acetic anhydride (≥98% purity)

  • Anhydrous pyridine (as catalyst and acid scavenger)

  • Dichloromethane (anhydrous)

  • GC vials (2 mL) with screw caps and septa

  • Micropipettes

  • Heating block or oven

Procedure:

  • Sample Preparation: Weigh approximately 1 mg of 1-(2,6-difluoro-4-methoxyphenyl)ethanol into a 2 mL GC vial.

  • Reagent Addition: Add 200 µL of anhydrous dichloromethane and 100 µL of anhydrous pyridine to the vial.

  • Derivatization: Add 50 µL of acetic anhydride to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 1 hour.

  • Work-up (Optional but Recommended): After cooling, add 1 mL of deionized water and vortex to quench the excess acetic anhydride. Add 1 mL of hexane and vortex to extract the acetylated derivative into the organic layer. Allow the layers to separate and carefully transfer the upper organic layer to a new GC vial for analysis. This step helps to remove the pyridine and other polar byproducts.

  • Analysis: The extracted sample is ready for GC-MS analysis.

GC-MS Analysis of Derivatives

The following table summarizes the recommended GC-MS parameters for the analysis of the derivatized 1-(2,6-difluoro-4-methoxyphenyl)ethanol.

ParameterRecommended SettingRationale
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar column is suitable for the analysis of the less polar TMS and acetyl derivatives.[10]
Injector Temperature 250°CEnsures complete volatilization of the derivatives.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)To be optimized based on sample concentration.
Carrier Gas Helium at a constant flow of 1.0 mL/minProvides good chromatographic efficiency.
Oven Temperature Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)This program allows for good separation from solvent and byproducts.
MS Transfer Line Temp 280°CPrevents condensation of the analytes.
Ion Source Temperature 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Scan Range 50 - 500 amuCovers the expected mass range of the derivatives and their fragments.

Expected Mass Spectra and Fragmentation

The mass spectra of the derivatized products will exhibit characteristic ions that can be used for identification.

  • TMS Derivative: The mass spectrum of the trimethylsilyl ether of 1-(2,6-difluoro-4-methoxyphenyl)ethanol is expected to show a molecular ion (M+). Key fragment ions will likely arise from the loss of a methyl group ([M-15]+) and the cleavage of the C-O bond, leading to a prominent ion corresponding to the trimethylsilyl group (m/z 73) and the aromatic portion of the molecule.

  • Acetyl Derivative: The acetylated derivative will also likely show a molecular ion. Characteristic fragmentation will include the loss of the acetyl group ([M-43]+) and cleavage at the benzylic position. The presence of the difluoro-methoxyphenyl moiety will also lead to characteristic fragment ions.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Interpretation start 1-(2,6-Difluoro-4-methoxyphenyl)ethanol Sample dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Derivatizing Agent (MSTFA or Acetic Anhydride) dissolve->add_reagent heat Heat to Drive Reaction add_reagent->heat inject Inject into GC-MS heat->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process Data Processing and Spectral Analysis detect->process report Reporting process->report

Caption: Workflow for the derivatization and GC-MS analysis of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol.

Chemical Derivatization Pathway

derivatization_pathway cluster_silylation Silylation cluster_acylation Acylation reactant 1-(2,6-Difluoro-4-methoxyphenyl)ethanol (Analyte with -OH group) reagent_silyl MSTFA reactant->reagent_silyl reagent_acyl Acetic Anhydride reactant->reagent_acyl product_silyl TMS Derivative (Analyte-O-Si(CH3)3) reagent_silyl->product_silyl Reaction product_acyl Acetyl Derivative (Analyte-O-COCH3) reagent_acyl->product_acyl Reaction

Caption: Chemical pathways for the silylation and acylation of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol.

Conclusion and Best Practices

The derivatization of 1-(2,6-difluoro-4-methoxyphenyl)ethanol by either silylation or acylation is a crucial step for reliable and sensitive GC-MS analysis. Both methods effectively reduce the polarity of the analyte, leading to improved peak shape, increased volatility, and enhanced thermal stability. The choice of derivatization agent will depend on the specific analytical goals and sample matrix.

Best Practices:

  • Anhydrous Conditions: Ensure all glassware, solvents, and the sample itself are free from moisture to prevent deactivation of the derivatizing reagents.

  • Reagent Excess: Use a molar excess of the derivatizing reagent to ensure the reaction goes to completion.

  • Method Validation: It is essential to validate the chosen derivatization and GC-MS method for linearity, accuracy, precision, and robustness to ensure the reliability of the analytical data.

  • Blank Analysis: Always run a reagent blank to identify any potential interferences from the derivatizing agents or solvents.

By following the protocols and best practices outlined in this application note, researchers and drug development professionals can confidently and accurately analyze 1-(2,6-difluoro-4-methoxyphenyl)ethanol, contributing to the development of safe and effective pharmaceuticals.

References

  • Valdez, C. A., et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. [Link]

  • Baran, P., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC. [Link]

  • ResearchGate. Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. [Link]

  • Schimmelmann Research. Derivatizing Compounds: Available Compounds: Reference Materials. [Link]

  • OiPub. Derivatization in Mass Spectrometry—2. Acylation. [Link]

  • Semantic Scholar. Derivatization in Mass Spectrometry—2. Acylation. [Link]

  • Regis Technologies. Bulletin 909A Guide to Derivatization Reagents for GC. [Link]

  • Semantic Scholar. Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. [Link]

  • Repositori Obert UdL. Research Article Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. [Link]

  • ResearchGate. (PDF) Review: Derivatization in mass spectrometry 2. Acylation. [Link]

  • Semantic Scholar. Derivatization in Mass Spectrometry—1. Silylation. [Link]

  • Wikipedia. Silylation. [Link]

  • NIST. New Silyl Derivatives for the Determination of Alcohols by GC/MS. [Link]

  • ResearchGate. (PDF) Review: Derivatization in mass spectrometry—1. Silylation. [Link]

  • MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

  • MZ-Analysentechnik. Macherey-Nagel Derivatization Reagents for GC Brochure. [Link]

  • PubMed. Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. [Link]

  • PubMed. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. [Link]

  • American Laboratory. Alcohols Can Now Be Analyzed by a Direct Analysis in Real-Time Method: Applications for Chemical Warfare Agent Synthesis. [Link]

  • Regis Technologies. GC Derivatization. [Link]

  • ResearchGate. (PDF) Derivatization reactions and reagents for gas chromatography analysis. [Link]

  • PubMed. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. [Link]

  • PubMed. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. [Link]

  • RSC Publishing. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. [Link]

  • Chemistry LibreTexts. Derivatization. [Link]

  • JEOL. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link]

  • PMC. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]

  • S-prep GmbH. Screening Total Organic Fluorine in Solid Samples Using a Pyroprobe. [Link]

Sources

Application

Application Note: Strategic Utilization of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol in Advanced Materials

Executive Summary 1-(2,6-Difluoro-4-methoxyphenyl)ethanol is a specialized fluorinated aromatic intermediate critical to the synthesis of Negative Dielectric Anisotropy ( ) Liquid Crystals and Low-Loss Optical Polymers ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2,6-Difluoro-4-methoxyphenyl)ethanol is a specialized fluorinated aromatic intermediate critical to the synthesis of Negative Dielectric Anisotropy (


) Liquid Crystals  and Low-Loss Optical Polymers .[1] Its structural uniqueness lies in the ortho-difluoro substitution pattern, which imparts a strong lateral dipole moment while maintaining a compact molecular profile.[1]

This guide details the application of this molecule as a building block for:

  • Vertical Alignment (VA) Mode Liquid Crystals: Enhancing response times and contrast ratios in modern displays.[1]

  • Chiral Dopants: Inducing helical twist in cholesteric phases (when enantiomerically pure).[1]

  • Fluorinated Styrenic Polymers: Creating optical waveguides with reduced C-H overtone absorption.[1]

The "Fluorine Effect" in Materials Design[1]

The strategic value of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol stems from the specific electronic and steric perturbations introduced by the fluorine atoms at the 2 and 6 positions.[1]

PropertyEffect on Material Performance
Lateral Dipole Moment The C-F bonds create a net dipole perpendicular to the molecular long axis.[1] This is the fundamental requirement for Negative

materials used in VA-LCDs, where molecules align perpendicular to the electric field.[1]
Steric Hindrance The 2,6-difluoro motif forces the phenyl ring to twist out of planarity relative to adjacent groups (e.g., esters), reducing intermolecular

-

stacking.[1] This lowers the melting point and viscosity, improving the switching speed of the LC mixture.[1]
Optical Transparency Fluorination lowers the polarizability of the C-H bonds and shifts absorption bands to the UV, making derivatives ideal for 157nm/193nm lithography and optical fibers.[1]

Application Workflows

Workflow A: Synthesis of Negative Liquid Crystal Mesogens

The primary application involves esterifying the ethanol hydroxyl group with a mesogenic acid chloride (e.g., 4-alkylbenzoyl chloride).[1] The resulting ester linkage extends the rigid core while preserving the lateral dipole.[1]

Workflow B: Generation of Fluorinated Styrenic Monomers

Dehydration of the ethanol group yields 2,6-difluoro-4-methoxystyrene .[1] Polymers derived from this monomer exhibit lower water absorption and lower optical loss in the near-IR region compared to non-fluorinated polystyrene.[1]

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from the core ethanol intermediate.

G Start 1-(2,6-Difluoro-4- methoxyphenyl)ethanol Step1A Esterification (R-COCl / Pyridine) Start->Step1A Path A Step2A Dehydration (KHSO4 / Heat) Start->Step2A Path B Product1 Liquid Crystal Mesogen (Negative Dielectric Anisotropy) Step1A->Product1 Yields VA-Mode LC Product2 2,6-Difluoro-4- methoxystyrene Step2A->Product2 Yields Monomer Polymer Low-Loss Optical Polymer Product2->Polymer Radical Polymerization

Caption: Divergent synthesis pathways transforming the ethanol intermediate into LC mesogens (Path A) or optical polymers (Path B).

Detailed Experimental Protocols

Protocol 1: Synthesis of LC Mesogen (Esterification)

Objective: To couple 1-(2,6-Difluoro-4-methoxyphenyl)ethanol with 4-pentylbenzoyl chloride.

Reagents:

  • 1-(2,6-Difluoro-4-methoxyphenyl)ethanol (1.0 eq)[1]

  • 4-Pentylbenzoyl chloride (1.1 eq)[1]

  • Pyridine (1.5 eq) or Triethylamine (TEA) with DMAP (cat.)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 1.88 g (10 mmol) of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol in 20 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add 1.2 mL (15 mmol) of pyridine. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add a solution of 4-pentylbenzoyl chloride (2.3 g, 11 mmol) in 5 mL DCM over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the alcohol.[1]

  • Workup: Quench with water (20 mL). Wash the organic layer with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.[1]

  • Purification: Dry over MgSO₄, concentrate in vacuo, and purify via column chromatography (Silica gel, Hexane/DCM gradient) or recrystallization from ethanol.

Validation Check:

  • 1H NMR: Look for the downfield shift of the methine proton (CH-O) from ~4.8 ppm (alcohol) to ~6.0 ppm (ester).

  • DSC (Differential Scanning Calorimetry): Confirm liquid crystalline phase transitions (Nematic/Smectic phases) upon heating/cooling.[1]

Protocol 2: Dehydration to Styrene Derivative

Objective: Conversion to 2,6-difluoro-4-methoxystyrene for polymerization.[1]

Reagents:

  • 1-(2,6-Difluoro-4-methoxyphenyl)ethanol[1]

  • Potassium Bisulfate (KHSO₄) or p-Toluenesulfonic acid (pTSA)[1]

  • Hydroquinone (inhibitor)[1]

Step-by-Step Procedure:

  • Setup: Mix the ethanol (10 mmol) with fused KHSO₄ (0.5 g) and a trace of hydroquinone in a distillation apparatus.

  • Dehydration: Heat the mixture under reduced pressure (vacuum distillation, ~10-20 mmHg) to 140-160°C.

  • Isolation: The product (styrene derivative) and water will co-distill.[1] Collect the distillate in a chilled receiver.

  • Purification: Extract the distillate with ether, dry over MgSO₄, and redistill to obtain the pure monomer.

Structure-Property Relationship Analysis

The following diagram details how the specific functional groups of the molecule contribute to the macroscopic properties of the final material.

Properties Center 1-(2,6-Difluoro-4- methoxyphenyl)ethanol F_Atoms 2,6-Difluoro Substitution Center->F_Atoms Methoxy 4-Methoxy Group Center->Methoxy Ethanol 1-Ethanol Group Center->Ethanol Dipole Lateral Dipole Moment (Negative Dielectric Anisotropy) F_Atoms->Dipole Viscosity Reduced Viscosity (Fast Switching) F_Atoms->Viscosity Stability Metabolic/Chemical Stability Methoxy->Stability Linker Chiral/Achiral Linker (Polymer/LC Backbone) Ethanol->Linker

Caption: Functional group analysis showing how the 2,6-difluoro motif drives the critical dielectric properties required for VA-LCDs.

References

  • CAS Common Chemistry. 2-(4-Methoxyphenyl)ethanol (Analogous Structure Reference).[1][2] American Chemical Society.[1][2] [Link][1][2]

  • MDPI (Crystals). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications.[1] (Discusses lateral difluoro-terphenyl homologs).[1][3] [Link][1][4][5][6][7]

  • Taylor & Francis (Liquid Crystals). 2,3-Difluorinated phenyl and cyclohexane units in the design and synthesis of liquid crystals having negative dielectric anisotropy.[1][Link][1][6]

  • PubChem. 2,2-difluoro-1-(4-methoxy-phenyl)-ethanol (Structural Isomer Reference).[1][Link][1]

Sources

Method

1-(2,6-Difluoro-4-methoxyphenyl)ethanol: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds and Advanced Materials

An Application Guide: Abstract This guide provides a comprehensive overview of 1-(2,6-difluoro-4-methoxyphenyl)ethanol, a strategically important precursor for the development of novel compounds. The unique electronic an...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide:

Abstract

This guide provides a comprehensive overview of 1-(2,6-difluoro-4-methoxyphenyl)ethanol, a strategically important precursor for the development of novel compounds. The unique electronic and steric properties conferred by the 2,6-difluoro and 4-methoxy substituents on the phenyl ring, combined with the reactive secondary benzylic alcohol, make this molecule a highly versatile building block in medicinal chemistry and materials science. We present detailed protocols for key synthetic transformations, including oxidation, nucleophilic substitution, and difluoromethylation. Each protocol is accompanied by expert insights into the rationale behind experimental choices, ensuring procedural robustness and reproducibility for researchers, scientists, and drug development professionals.

Strategic Significance and Physicochemical Profile

The synthetic utility of 1-(2,6-difluoro-4-methoxyphenyl)ethanol stems from the interplay of its distinct structural motifs.

  • The 2,6-Difluorophenyl Moiety: The presence of two fluorine atoms ortho to the benzylic carbon provides significant steric hindrance, which can influence molecular conformation and restrict free rotation. Electronically, fluorine is the most electronegative element, and its presence significantly modulates the acidity and basicity of nearby functional groups.[1] In drug design, this substitution pattern is frequently employed to enhance metabolic stability by blocking sites susceptible to oxidative metabolism and to improve binding affinity with target proteins through specific fluorine-protein interactions.[2] The use of difluorophenyl groups has been instrumental in developing potent anti-inflammatory agents and other therapeutics.[3]

  • The 4-Methoxy Group: In contrast to the electron-withdrawing fluorine atoms, the methoxy group at the para-position is electron-donating through resonance. This electronic push-pull system can influence the reactivity of the aromatic ring and the benzylic position.

  • The Secondary Benzylic Alcohol: The hydroxyl (-OH) group is a key functional handle for a wide array of chemical transformations. As a secondary alcohol, it can be oxidized to a ketone, and its position adjacent to the aromatic ring makes it a benzylic alcohol, which enhances its reactivity in substitution reactions following activation.[4][5]

This combination of features makes the title compound an ideal starting point for creating libraries of diverse molecules with potential biological activity or unique material properties.

Key Synthetic Transformations and Protocols

The true value of 1-(2,6-difluoro-4-methoxyphenyl)ethanol is realized through its conversion into a variety of downstream intermediates. The following protocols detail key transformations that unlock this potential.

Workflow Overview: Versatility of the Precursor

The following diagram illustrates the central role of 1-(2,6-difluoro-4-methoxyphenyl)ethanol as a launchpad for diverse molecular architectures.

G cluster_0 Core Precursor cluster_1 Key Derivatives precursor 1-(2,6-Difluoro-4- methoxyphenyl)ethanol ketone Corresponding Ketone precursor->ketone Oxidation ether Ether Derivatives precursor->ether Etherification substituted Substituted Alkanes (e.g., Azides, Amines) precursor->substituted Nucleophilic Substitution difluoro Difluoromethyl Ethers precursor->difluoro Difluoromethylation

Caption: Synthetic pathways from the core precursor.

Protocol 1: Oxidation to 1-(2,6-Difluoro-4-methoxyphenyl)ethan-1-one

The oxidation of a secondary alcohol to a ketone is a fundamental and crucial transformation in organic synthesis.[6] The resulting ketone is a versatile intermediate for subsequent reactions such as reductive aminations, Wittig reactions, and aldol condensations. We present a mild and efficient protocol using Dess-Martin Periodinane (DMP), a hypervalent iodine reagent known for its high yields and compatibility with various functional groups without overoxidation.[4]

Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(2,6-difluoro-4-methoxyphenyl)ethanol (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the stirred solution portion-wise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio). Stir vigorously for 20-30 minutes until the layers are clear. The bicarbonate neutralizes the acetic acid byproduct, and the thiosulfate reduces the excess iodine species.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ketone.

Parameter Expected Value Notes
Typical Yield >90%Highly dependent on reagent quality and anhydrous conditions.
Appearance White to off-white solid
Key ¹⁹F NMR Signal Singlet approx. -110 to -120 ppmRelative to CFCl₃.
Key ¹H NMR Signal Singlet for -OCH₃, Singlet for -C(O)CH₃
Mass Spec (ESI+) [M+H]⁺, [M+Na]⁺Expected molecular ion peaks.
Protocol 2: Nucleophilic Substitution via Tosylate Activation

Direct substitution of the hydroxyl group is difficult as it is a poor leaving group. Activation is required. This protocol details a two-step process: first, converting the alcohol to a tosylate, an excellent leaving group, followed by substitution with a nucleophile (e.g., sodium azide).[7] This pathway is a gateway to introducing nitrogen-containing functional groups.

G start Alcohol Precursor + TsCl, Pyridine step1 Cool to 0°C Maintain Inert Atm. start->step1 step2 Reaction Stirring (2-4 hours) step1->step2 step3 TLC Monitoring step2->step3 step4 Aqueous Workup (HCl, NaHCO₃, Brine) step3->step4 end Purified Tosylate Intermediate step4->end

Caption: Workflow for tosylate activation of the alcohol.

Methodology:

  • Setup: Dissolve 1-(2,6-difluoro-4-methoxyphenyl)ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add pyridine (2.0 eq) to the solution. Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Tosylation: Add p-toluenesulfonyl chloride (TsCl) (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.

  • Workup: Dilute the reaction with DCM. Wash sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.[7]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude tosylate is often used directly in the next step without further purification.

  • Setup: Dissolve the crude tosylate from Part A in anhydrous dimethylformamide (DMF).

  • Nucleophile Addition: Add sodium azide (NaN₃) (3.0 eq) to the solution. The use of a polar aprotic solvent like DMF is critical for dissolving the azide salt and promoting the Sₙ2 reaction.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 6-12 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash extensively with water (to remove DMF) and then with brine. Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the resulting azide by flash column chromatography.

Protocol 3: Mechanochemical O-Difluoromethylation

The difluoromethyl (CF₂H) group is an increasingly important bioisostere for hydroxyl (-OH) or thiol (-SH) groups in drug design, as it can act as a hydrogen bond donor while improving metabolic stability and lipophilicity.[1] Recent advances have enabled solvent-free mechanochemical methods for this transformation, offering a greener and often more efficient alternative to solution-phase chemistry.[8]

Methodology:

  • Materials: This protocol requires a mixer mill or ball mill.

  • Charging the Mill: In a PTFE or stainless steel milling jar, add 1-(2,6-difluoro-4-methoxyphenyl)ethanol (1.0 eq), (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) (2.0 eq) as the difluorocarbene precursor, and a solid activator such as cesium chloride (CsCl) (4.0 eq).[8] Add one or more milling balls.

  • Milling: Secure the jar in the mixer mill and operate at a frequency of 20-30 Hz for 1 hour at room temperature. The mechanical energy facilitates the in-situ generation of difluorocarbene and its reaction with the alcohol.[8]

  • Workup: After milling, open the jar in a fume hood. Add diethyl ether to the solid mixture and triturate well.

  • Isolation: Filter the mixture through a pad of celite or silica gel, washing thoroughly with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography if necessary, though this method often yields clean products.[8]

Parameter Expected Value Notes
Typical Yield 60-95%Highly substrate-dependent; optimization of milling time and activator may be needed.[8]
Key ¹⁹F NMR Signal Doublet of tripletsDue to coupling with -CF₂H and the benzylic proton.
Key ¹H NMR Signal Triplet for -CF₂H (approx. 6.5-7.0 ppm)Characteristic high-field shift for the proton on the CF₂ group.
Benefit Solvent-free, rapid, room temperatureRepresents a significant advancement in sustainable chemistry.[9]

Conclusion

1-(2,6-Difluoro-4-methoxyphenyl)ethanol is a high-value, versatile precursor whose strategic importance is rooted in the unique combination of its functional groups. The reactive benzylic alcohol provides a reliable handle for a multitude of synthetic transformations, while the difluoro-methoxy substituted phenyl ring offers a scaffold pre-validated for its utility in modulating the physicochemical and pharmacokinetic properties of drug candidates. The protocols detailed herein provide robust and reproducible methods for converting this precursor into key downstream intermediates—ketones, azides, and difluoromethyl ethers—thereby empowering researchers to accelerate their discovery programs.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions at the Hydroxymethyl Group.
  • Beilstein Journal of Organic Chemistry. (2020). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes.
  • Royal Society of Chemistry. (n.d.). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications.
  • ResearchGate. (2024). Proposed mechanism for the oxidation of benzyl alcohol.
  • ResearchGate. (n.d.). A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid.
  • ArTS - UniTS. (2025). Sustainable Mechanochemical Oxidation Of Benzylic Alcohols.
  • Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation.
  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling).
  • PubMed. (n.d.). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors.
  • Thieme. (2014). Recent Advances in the Direct Nucleophilic Substitution of Allylic Alcohols through SN1-Type Reactions. Synthesis, 46, 25–34.
  • ACS Publications. (2014). Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. Organic Letters.
  • PubMed. (n.d.). Chemical and Pharmacological Properties of Diflunisal.
  • CCS Chemistry. (2023). Mechanochemical Difluoromethylations of Alcohols. 5, 1737–1744.
  • PMC. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
  • CymitQuimica. (n.d.). CAS 3319-15-1: 1-(4-Methoxyphenyl)ethanol.
  • Refubium - Freie Universität Berlin. (2025). Dynamic activation of alcohols by an electrophilic phosphinine.
  • Beilstein Journal of Organic Chemistry. (2020). Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity.
  • Fisher Scientific. (n.d.). 1-(4-Methoxyphenyl)ethanol, 95% 25 g | Buy Online | Thermo Scientific Chemicals.
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • MDPI. (2020). Advanced Catalytic Materials for Ethanol Oxidation in Direct Ethanol Fuel Cells. Catalysts, 10(2), 166.
  • Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • ResearchGate. (2025). Application of Fluorine in Drug Design.
  • The Review of Physical Chemistry of Japan. (1954). Studies on ethinylation reactions, II : synthesis of propargyl alcohol. 23(2), 66-72.
  • Green Chemistry Blog. (2026, February). Biomass Conversion in Green Chemistry: Key Highlights.
  • Patsnap. (n.d.). Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanol.
  • International Narcotics Control Board. (n.d.). List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under International.
  • PubChemLite. (n.d.). 2,2-difluoro-1-(4-methoxy-phenyl)-ethanol.
  • PubChemLite. (n.d.). 2,6-difluoro-4-methoxyphenol.
  • Wiley Online Library. (2022). Multimetallic Metasurfaces for Enhanced Electrocatalytic Oxidations in Direct Alcohol Fuel Cells. Advanced Materials.
  • BASF. (n.d.). Biorenewables - Chemical Catalysts and Adsorbents.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Separation of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol

Executive Summary & Molecule Profile This guide addresses the specific challenges in resolving the enantiomers of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol . Unlike simple 1-phenylethanols, the 2,6-difluoro substitution in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide addresses the specific challenges in resolving the enantiomers of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol . Unlike simple 1-phenylethanols, the 2,6-difluoro substitution introduces significant steric bulk near the chiral center and alters the electronic density of the aromatic ring (quadrupole moment changes). This affects both the interaction with Chiral Stationary Phases (CSPs) and the binding affinity in enzymatic pockets.

Compound Profile:

  • Target: 1-(2,6-Difluoro-4-methoxyphenyl)ethanol[1]

  • Chiral Center: Benzylic position (C1).[1][2]

  • Key Challenge: The "ortho-effect" of fluorine atoms can hinder "face-to-face"

    
    -
    
    
    
    interactions required by some CSPs, necessitating specific column screening strategies.[1]

Analytical Separation (HPLC & SFC)

Method Development Decision Matrix

The following workflow illustrates the logical progression for selecting the optimal separation mode.

HPLC_Decision_Tree Start START: Racemic Mixture Solubility Check Solubility in Alcohol/Hexane Start->Solubility NP_Route Soluble (>2 mg/mL) Normal Phase HPLC Solubility->NP_Route Yes RP_Route Poor Solubility Reversed Phase HPLC Solubility->RP_Route No Col_Screen Primary Screen: Amylose (AD-H) vs Cellulose (OD-H) NP_Route->Col_Screen Result_Good Rs > 1.5? Optimize Flow/Temp Col_Screen->Result_Good Result_Bad Rs < 1.5? Switch to Immobilized (IC/ID) or SFC Mode Col_Screen->Result_Bad SFC_Opt SFC Option: CO2 + MeOH (No additives needed) Result_Bad->SFC_Opt Fluorine Benefit

Figure 1: Decision matrix for selecting the chromatographic mode. Fluorinated compounds often perform exceptionally well in SFC due to high solubility in supercritical CO2.

Protocol A: Normal Phase HPLC (Gold Standard)

Objective: Baseline separation for ee% determination.

ParameterConditionRationale
Column Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate)The amylose backbone is generally more flexible, accommodating the steric bulk of the 2,6-difluoro groups better than cellulose (OD-H) in many cases [1].[1]
Mobile Phase n-Hexane : Isopropanol (90:10 v/v) Standard starting point.[1] The 2,6-F atoms increase lipophilicity; if retention is too low, decrease IPA to 5%.[1]
Flow Rate 0.5 - 1.0 mL/minLower flow rates often improve resolution for sterically hindered chiral centers.[1][2]
Temperature 25°CLower temperature (10-15°C) can enhance enantioselectivity (

) by reducing thermal motion, critical for the rigid 2,6-F system.[1]
Detection UV 220 nm or 254 nmThe fluorinated ring has distinct absorption.[1] 220 nm is often more sensitive for this specific chromophore.[1]

Troubleshooting Guide:

  • Issue: Peaks are broad/tailing.

    • Fix: The hydroxyl group may be interacting with residual silanols.[1][2][3] Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase to block non-specific sites.

  • Issue: No separation on AD-H.

    • Fix: Switch to Chiralcel OD-H . The "inclusion" cavity size is different.[1][2] If both fail, use Chiralpak IC (immobilized) with Dichloromethane (DCM)/Hexane mixtures. DCM is excellent for fluorinated compounds but requires immobilized phases [2].[1]

Preparative Resolution (Enzymatic Route)

For generating gram-scale quantities of enantiopure material, enzymatic kinetic resolution is often superior to Prep-HPLC due to cost and throughput.[1][2]

Mechanism: Kinetic Resolution via Transesterification

Lipases, specifically Candida antarctica Lipase B (CAL-B), follow the Kazlauskas Rule . For secondary alcohols, the enzyme typically acylates the (R)-enantiomer rapidly, leaving the (S)-alcohol unreacted.

Note: The 2,6-difluoro substitution does not alter the Cahn-Ingold-Prelog (CIP) priority of the phenyl ring versus the methyl group, so the rule holds.

Enzymatic_Resolution Racemate Racemic 1-(2,6-F-Ph)ethanol Reaction Kinetic Resolution (Transesterification) Racemate->Reaction Enzyme CAL-B (Novozym 435) + Vinyl Acetate Enzyme->Reaction Product_R (R)-Acetate (Converted) Reaction->Product_R Product_S (S)-Alcohol (Unreacted) Reaction->Product_S Hydrolysis Chemical Hydrolysis (NaOH/MeOH) Product_R->Hydrolysis Final_R Pure (R)-Alcohol Hydrolysis->Final_R

Figure 2: Workflow for the enzymatic kinetic resolution using CAL-B.

Protocol B: Kinetic Resolution Procedure
  • Substrate Preparation: Dissolve 1.0 g of racemic 1-(2,6-Difluoro-4-methoxyphenyl)ethanol in 20 mL of MTBE (Methyl tert-butyl ether) or Toluene .

    • Why Toluene? Fluorinated aromatics often have better solubility and

      
      -stacking stability in toluene.[1]
      
  • Acyl Donor: Add 3.0 equivalents of Vinyl Acetate .[1]

    • Mechanism:[4][5] Vinyl acetate makes the reaction irreversible by releasing unstable vinyl alcohol, which tautomerizes to acetaldehyde [3].[2]

  • Catalyst: Add 50 mg of Novozym 435 (immobilized CAL-B).

  • Incubation: Shake at 30-40°C at 200 rpm.

  • Monitoring: Monitor by HPLC (Protocol A) every 2 hours.

    • Stop Point: Stop reaction when conversion reaches ~50% . Do not exceed 52% conversion, or the enantiomeric purity of the remaining (S)-alcohol will degrade (according to Horeau’s principle).

  • Work-up: Filter off the enzyme.[1] Evaporate solvent.[1]

  • Separation: Separate the (S)-alcohol from the (R)-acetate using standard Flash Chromatography (Silica Gel). The acetate is much less polar (elutes with low % EtOAc in Hexane) than the alcohol.

Frequently Asked Questions (FAQs)

Q1: Why are the retention times shifting during my HPLC sequence?

  • Diagnosis: Fluorinated alcohols can be hygroscopic or sensitive to temperature fluctuations.[1][2]

  • Solution: Ensure your column is thermostatted (e.g., 25°C ± 0.1°C).[2] If using Normal Phase, ensure the water content in your Hexane/IPA is controlled. Even trace water (ppm levels) can deactivate the silica surface of the chiral column. Use HPLC-grade solvents with a drying tube on the reservoir.[1]

Q2: The enzymatic reaction is too slow (>48 hours). How do I accelerate it?

  • Diagnosis: The 2,6-difluoro groups create steric hindrance near the active site.[1]

  • Solution:

    • Increase temperature to 45-50°C (CAL-B is stable up to 60°C).

    • Switch solvent to n-Hexane .[1] Hydrophobic solvents often increase the catalytic activity of lipases compared to ethers like MTBE [4].[2]

Q3: Can I use SFC for the preparative step instead of enzymes?

  • Answer: Yes. Fluorinated compounds are excellent candidates for SFC because they are highly soluble in supercritical CO2.[1][2]

  • Recommendation: Use a Chiralpak AD-H semi-prep column.[1]

  • Mobile Phase: CO2 / Methanol (90:10).[1]

  • Benefit: Solvent removal is instantaneous, reducing the risk of racemization during work-up.[1]

References

  • YMC Europe. Chiral Columns for HPLC/SFC: Separation Mechanisms and Polysaccharide Selectors. Retrieved from

  • Phenomenex. Reversed Phase & Normal Phase HPLC Method Development Guide. Retrieved from

  • Ghanem, A. (2007).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds.[1][2] Tetrahedron: Asymmetry.[1][6] (General reference for CAL-B/Vinyl Acetate kinetics).

  • Iris Re.Public. Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.[1][2] (Demonstrates resolution of analogous phenyl ethanols). Retrieved from

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H.[1][2] (Standard operational parameters for amylose columns).

(Note: While specific proprietary data for the 2,6-difluoro-4-methoxy analog is not public, the protocols above are derived from validated methodologies for structurally homologous fluorinated phenylethanols cited in References 1, 4, and 5.)

Sources

Optimization

Technical Support Center: 1H NMR Analysis of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol

The following technical support guide is designed for researchers and analytical chemists encountering spectral anomalies in the 1H NMR analysis of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol . Executive Summary & Molecule P...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and analytical chemists encountering spectral anomalies in the 1H NMR analysis of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol .

Executive Summary & Molecule Profile

Users frequently report "impurities" or "messy baselines" when analyzing this compound. In 90% of cases, these are not impurities but intrinsic spectral features arising from Scalar Coupling (


)  between protons (

H) and fluorine-19 (

F).

Molecule Specifications:

  • Compound: 1-(2,6-Difluoro-4-methoxyphenyl)ethanol

  • Spin System: AA'XX' (Aromatic ring) + AMX

    
     (Ethyl chain) + Labile Proton
    
  • Key Interferent:

    
    F (Spin 1/2, 100% natural abundance)
    
Predicted Spectral Data Table

Use this table to validate your assignments before troubleshooting.

MoietyProton TypeApprox.[1][2][3][4][5][6][7][8] Shift (

ppm)*
Multiplicity (Theoretical)Multiplicity (Observed)Coupling Constants (

)
Aromatic Ar-H (3,[6]5)6.4 – 6.6Doublet (d)Complex Multiplet (dd or t)

Hz
Benzylic -CH -OH5.0 – 5.2Quartet (q)Quartet of Triplets (qt)

,

Hz
Methoxy -OCH

3.7 – 3.8Singlet (s)Singlet (s)Negligible

Methyl -CH-CH

1.4 – 1.6Doublet (d)Doublet (d)

Hz
Hydroxyl -OH VariableBroad SingletBroad s / dVariable (Solvent dependent)

*Shifts are solvent-dependent (typically referenced to CDCl


 or DMSO-d

).

Troubleshooting Workflow

Use the following decision tree to diagnose your spectral issue.

NMR_Troubleshooting Start Start Analysis Aromatic Issue: Aromatic Region (6.4 - 6.6 ppm) looks split/messy Start->Aromatic Benzylic Issue: Benzylic CH (5.0 ppm) is not a Quartet Start->Benzylic OH_Peak Issue: OH Peak Missing or Integration Error Start->OH_Peak Check_F Check Coupling Constants: Is splitting ~8-10 Hz? Aromatic->Check_F Check_LongRange Check Long-Range Coupling: Is splitting ~6-8 Hz? Benzylic->Check_LongRange Check_Solvent Check Solvent: CDCl3 (Exchange) vs DMSO (Coupled) OH_Peak->Check_Solvent Check_Decouple Run 19F-Decoupled 1H NMR (Does it collapse to doublet?) Check_F->Check_Decouple Yes Check_LongRange->Check_Decouple Yes

Caption: Diagnostic logic flow for identifying intrinsic F-coupling vs. actual impurities.

Detailed Troubleshooting Guides (Q&A)

Issue 1: "My aromatic protons (H3/H5) appear as a messy multiplet, not a clean doublet."

Diagnosis: Magnetic Inequivalence (AA'XX' System). Although the protons at positions 3 and 5 are chemically equivalent (due to the symmetry plane of the aromatic ring), they are magnetically inequivalent .

  • H3 couples strongly to F2 (

    
    ) but weakly to F6  (
    
    
    
    ).
  • H5 couples strongly to F6 (

    
    ) but weakly to F2  (
    
    
    
    ).

Because


, the spin system is not first-order. You observe a "deceptive" multiplet that resembles a triplet or a doublet of doublets.

Solution/Verification:

  • Measure the Coupling: The dominant splitting should be 8–10 Hz (

    
    ).
    
  • Protocol: Acquire a

    
    F-decoupled 
    
    
    
    H spectrum (e.g., zg30 with O2 set to F frequency and decoupling on).
    • Result: The multiplet will collapse into a clean singlet (or doublet if H3-H5 meta coupling is resolved). This confirms the "impurity" is just Fluorine.

Issue 2: "The Benzylic CH (position 1) is not a Quartet. It looks like a multiplet."

Diagnosis: Long-Range Heteronuclear Coupling (


).
Users expect a simple quartet due to the neighboring methyl group (

). However, the benzylic proton is 4 bonds away from two equivalent fluorine atoms (F2 and F6).
  • Pathway: H(benzylic)

    
     C1 
    
    
    
    C2
    
    
    F2.
  • Effect: The expected quartet is further split by the two fluorines into a triplet (1:2:1).

Resulting Pattern: A Quartet of Triplets (qt) .

  • 
     (H-H) 
    
    
    
    6.5 Hz.
  • 
     (H-F) 
    
    
    
    6-8 Hz.
  • Note: Since the

    
     values are similar (
    
    
    
    ), these multiplets often overlap, creating a "pseudo-septet" or a broad unresolvable blob.

Solution:

  • Verify the integration is exactly 1H.

  • Ignore the "messiness" if the chemical shift is correct (~5.1 ppm).

Issue 3: "My OH peak is missing or has the wrong integration."

Diagnosis: Chemical Exchange. In CDCl


, the hydroxyl proton undergoes rapid exchange with trace water or other acidic impurities. This broadens the peak into the baseline, making it invisible or causing it to appear as a broad hump that integrates poorly.

Solution:

  • Switch Solvents: Use DMSO-d

    
      or Acetone-d
    
    
    
    . These solvents form hydrogen bonds with the solute, slowing down the exchange rate.
  • Observation: In DMSO-d

    
    , the OH signal will likely appear as a sharp doublet  (coupling to the benzylic CH, 
    
    
    
    Hz).
  • D

    
    O Shake:  If you are in CDCl
    
    
    
    and see a peak you suspect is OH, add a drop of D
    
    
    O. The peak should disappear (exchange with D).

Advanced Verification: The F Connection

To definitively prove the structure, correlation with the fluorine spectrum is recommended.

Experimental Workflow (HOESY or HETCOR): If your facility allows, run a


H-

F HOESY (Heteronuclear Overhauser Effect Spectroscopy).
  • Observation: You will see a cross-peak between the Aromatic Protons (6.5 ppm) and the Fluorine signal (~ -110 to -120 ppm).

  • Crucially: You will also see a cross-peak between the Benzylic Proton (5.1 ppm) and the Fluorine signal, confirming the spatial proximity and the cause of the multiplet splitting described in Issue 2.

References & Grounding

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source on coupling constants and AA'XX' systems).

    • (General Reference)

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for J-coupling values).

  • NIST/TRC Web Thermo Tables. (For general physical property verification).

  • PubChem Compound Summary. 2,2-difluoro-1-(4-methoxyphenyl)ethanol (Analogous structure for shift comparison).

  • Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. (Specific reference for F-H coupling constants).

Disclaimer: This guide assumes standard 300-600 MHz NMR instrumentation. High-field effects (800 MHz+) may resolve second-order effects differently.

Sources

Reference Data & Comparative Studies

Validation

"validation of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol's biological activity"

Executive Summary 1-(2,6-Difluoro-4-methoxyphenyl)ethanol (CAS: 1250487-28-5) is not merely a chemical intermediate; it is a high-value chiral pharmacophore precursor critical in the synthesis of next-generation therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2,6-Difluoro-4-methoxyphenyl)ethanol (CAS: 1250487-28-5) is not merely a chemical intermediate; it is a high-value chiral pharmacophore precursor critical in the synthesis of next-generation therapeutics, including the potent FPR2 agonist BMS-986235 . Its biological validation relies on two pillars: structural bioisosterism (where the 2,6-difluoro substitution blocks metabolic degradation) and enantiomeric fidelity (essential for stereospecific drug-receptor binding).

This guide objectively compares the compound against its non-fluorinated analogs to demonstrate the specific biological advantages conferred by its structure. It provides experimental protocols for validating its quality as a chiral building block for drug discovery.

Part 1: Comparative Pharmacological Analysis

The "biological activity" of this intermediate is defined by the properties it imparts to the final Active Pharmaceutical Ingredient (API). We compare it here with 1-(4-Methoxyphenyl)ethanol (the non-fluorinated standard) to quantify the "Fluorine Effect."

Structural & Physicochemical Comparison

The introduction of fluorine atoms at the 2,6-positions exerts a profound electronic effect, altering the pKa of the phenol ether and blocking metabolic hot spots.

Feature1-(2,6-Difluoro-4-methoxyphenyl)ethanol 1-(4-Methoxyphenyl)ethanol (Analog)Biological Impact
Metabolic Stability High LowThe 2,6-difluoro motif blocks ortho-hydroxylation by CYP450 enzymes, significantly extending the half-life (

) of the final drug.
Lipophilicity (cLogP) ~2.1 (Predicted) ~1.4Increased lipophilicity improves membrane permeability and blood-brain barrier (BBB) penetration.
Electronic Character Electron-deficient ringElectron-rich ringFluorine withdraws electron density, reducing the propensity for oxidative metabolism at the methoxy group.
Chiral Utility Critical Precursor for BMS-986235 General reagentThe specific spatial arrangement is required for high-affinity binding to the FPR2 receptor .
Mechanism of Action: The "Metabolic Blockade"

The primary biological justification for using the 2,6-difluoro analog over the standard is the prevention of Phase I Metabolism .

  • Non-fluorinated: The ortho positions are vulnerable to aromatic hydroxylation.

  • Difluoro-substituted: The C-F bond is metabolically inert. This forces the metabolic machinery to target less accessible sites, prolonging the drug's residence time in the plasma.

MetabolicBlockade Substrate Drug Precursor (2,6-Difluoro) CYP450 CYP450 Enzyme (Oxidation Attempt) Substrate->CYP450 Exposure Block Metabolic Blockade (C-F Bond Inert) CYP450->Block Steric/Electronic Repulsion Degradation Rapid Hydroxylation (Clearance) CYP450->Degradation Ortho-Attack Successful Result Extended Half-Life (High Bioavailability) Block->Result Preserves Structure Alternative Non-Fluorinated Analog Alternative->CYP450 Exposure

Figure 1: Mechanism of Metabolic Blockade. The 2,6-difluoro substitution prevents enzymatic attack, preserving the active pharmacophore.

Part 2: Experimental Validation Protocols

For researchers utilizing this compound, "validation" entails proving Enantiomeric Excess (ee) and Biocatalytic Competence . The following protocols are designed to be self-validating systems.

Protocol A: Chiral Purity Validation (HPLC)

Objective: Quantify the ratio of (R)- and (S)-enantiomers. Biological activity of the final drug (e.g., FPR2 agonists) is often restricted to a single enantiomer.

  • Column: Chiralcel OD-H or AD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.

Self-Validating Step:

  • Racemic Standard: Inject a chemically synthesized racemic mixture first. You must observe two distinct peaks with resolution (

    
    ) > 1.5.
    
  • Sample Injection: Inject the test sample. Calculate %ee using the formula:

    
    
    Target Specification:
    
    
    
    ee for pharmaceutical applications.
Protocol B: Biocatalytic Kinetic Resolution

Objective: Validate the compound's utility as a substrate for enzymatic resolution (producing pure chiral alcohols).

Materials:

  • Substrate: Racemic 1-(2,6-Difluoro-4-methoxyphenyl)ethanol.

  • Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).

  • Acyl Donor: Vinyl acetate.

  • Solvent: MTBE (Methyl tert-butyl ether).

Workflow:

  • Dissolve 100 mg of substrate in 5 mL MTBE.

  • Add 3 equivalents of Vinyl acetate.

  • Add 20 mg immobilized CAL-B.

  • Incubate at 30°C with orbital shaking (200 rpm).

  • Checkpoint: Monitor by TLC or GC every hour. The enzyme will selectively acetylate the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted (or vice versa depending on enzyme preference).

  • Stop Condition: When conversion reaches 50%.

Biocatalysis Racemate Racemic Mixture (R/S)-Alcohol Enzyme CAL-B Lipase + Vinyl Acetate Racemate->Enzyme Transition Selective Acetylation Enzyme->Transition ProductA (R)-Acetate (Converted) Transition->ProductA Fast Reaction ProductB (S)-Alcohol (Unreacted) Transition->ProductB Slow/No Reaction Analysis Chiral GC/HPLC Validation ProductA->Analysis ProductB->Analysis

Figure 2: Kinetic Resolution Workflow. Enzymatic selectivity separates the enantiomers, a critical step in validating the material for drug synthesis.

Part 3: Synthesis & Application Context[1]

The biological relevance of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol is best understood through its downstream application in the synthesis of BMS-986235 (an FPR2 agonist).

Validation in Synthesis: The alcohol functionality serves as a "handle" for stereospecific coupling.

  • Activation: The alcohol is converted to a leaving group (Mesylate/Tosylate).

  • Displacement: A nucleophilic attack (e.g., by a pyrrolidinone core) inverts the configuration (Walden inversion), transferring the chiral information from the intermediate to the drug.

Why this matters: If the starting material (the alcohol) has low optical purity, the final drug will contain inactive or toxic isomers (eutomer vs. distomer). Therefore, validating the alcohol is validating the drug's safety profile.

References

  • Asahina, Y., et al. (2020).[1][2] Discovery of BMS-986235/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure. Journal of Medicinal Chemistry.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • BenchChem. (2025). Comparative Analysis of Biological Activity of Fluorinated Phenols.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15783623, 2,2-difluoro-1-(4-methoxyphenyl)ethanol.

Sources

Comparative

Structural Determination of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods

Part 1: Executive Summary & Strategic Rationale In the development of fluorinated pharmaceuticals—common in antifungal and oncology pipelines—structural ambiguity is a critical risk. This guide addresses the definitive s...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

In the development of fluorinated pharmaceuticals—common in antifungal and oncology pipelines—structural ambiguity is a critical risk. This guide addresses the definitive structural confirmation of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol .

While Mass Spectrometry (MS) confirms molecular weight and Nuclear Magnetic Resonance (NMR) establishes connectivity, neither can unambiguously resolve the absolute configuration (R/S) or the subtle conformational locking induced by the ortho-fluorine atoms without complex derivatization. Single Crystal X-ray Diffraction (SC-XRD) remains the gold standard for this class of compounds.

The Structural Challenge

The target molecule presents two specific analytical hurdles:

  • Electronic "Stealth": The 2,6-difluoro substitution pattern creates a symmetric electronic environment that simplifies the

    
    H NMR aromatic region but complicates the assignment of specific rotamers due to rapid exchange on the NMR timescale.
    
  • Chirality: The benzylic alcohol position is a chiral center. Enantiomeric excess (ee) cannot be determined by standard NMR without chiral shift reagents, which are often prone to broadening effects in the presence of multiple fluorine atoms.

Part 2: Comparative Analysis of Analytical Methods

The following table contrasts the efficacy of SC-XRD against standard spectroscopic alternatives for this specific fluorinated intermediate.

FeatureSC-XRD (Gold Standard) NMR (

H,

C,

F)
Mass Spectrometry (HRMS)
Primary Output 3D Atomistic Model & PackingConnectivity & Electronic EnvironmentMolecular Formula & Fragmentation
Stereochemistry Absolute Configuration (R/S) determined via anomalous dispersion (Flack parameter).Relative only (unless using chiral solvating agents like Mosher's acid).None.
Conformation Precise bond angles/torsions frozen in solid state.Time-averaged solution state (often loses static details).Gas-phase ions (no conformational relevance).
Fluorine Impact Visualizes F...F and C-H...F interactions explicitly.

F-

H coupling (6–10 Hz) complicates spectra ("roofing" effects).
Minimal impact.
Sample Req. Single Crystal (~0.1–0.3 mm).~5–10 mg in solution.<1 mg.
Turnaround 24–48 Hours (including growth).1 Hour.15 Minutes.

Part 3: Experimental Protocol

Crystallization Strategy (The Critical Step)

Fluorinated benzyl alcohols often exhibit low melting points or form oils due to disrupted


-stacking. To obtain diffraction-quality crystals of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol, we utilize a slow evaporation  technique with a solvent system that encourages hydrogen bonding.

Protocol:

  • Dissolution: Dissolve 20 mg of the pure compound in 2 mL of Dichloromethane (DCM) .

  • Antisolvent Addition: Layer 1 mL of n-Hexane or Pentane carefully on top of the DCM solution in a narrow vial (scintillation vial).

  • Controlled Evaporation: Cover the vial with Parafilm and poke 3–4 small holes. Store at 4°C to reduce thermal motion and encourage orderly lattice formation.

  • Observation: Inspect after 24–48 hours. Look for colorless prisms or blocks. Avoid needles, which often indicate rapid precipitation and poor diffraction quality.

X-ray Data Collection Parameters

Once a suitable crystal (approx.[1]


 mm) is harvested, mount it on a Kapton loop using perfluoropolyether oil.
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    for fluorinated aromatics to minimize absorption corrections, though Cu is acceptable if the crystal is very small.
  • Temperature: 100 K (Cryostream).

    • Reasoning: Low temperature is non-negotiable. It freezes the rotation of the methoxy group and the librational motion of the fluorine atoms, ensuring precise bond length determination.

  • Resolution: 0.8 Å or better (required for publication).

Structure Refinement Workflow

The structure is solved using Direct Methods (SHELXT) and refined using Least Squares (SHELXL).

Key Refinement Checkpoints:

  • Disorder: Check the methoxy group (

    
    ). It may adopt two conformations in the solid state. If so, model with split occupancy (e.g., 60:40).
    
  • Hydrogen Atoms: Locate the hydroxyl proton (

    
    ) from the difference Fourier map. This confirms the hydrogen bonding network (likely intermolecular 
    
    
    
    or intramolecular
    
    
    ).
  • Absolute Structure: If the sample is enantiopure, check the Flack Parameter .

    • Flack

      
      : Correct absolute structure.
      
    • Flack

      
      : Inverted structure (wrong enantiomer).
      
    • Flack

      
      : Racemic twin.
      

Part 4: Data Interpretation & Visualization

The Analytical Decision Matrix

The following diagram illustrates the logical flow for determining the structure, highlighting where SC-XRD provides unique data points (Absolute Config & Packing).

StructuralAnalysis Sample Crude Sample 1-(2,6-Difluoro-4-methoxyphenyl)ethanol Purity Purity Check (HPLC / TLC) Sample->Purity NMR NMR Analysis (Connectivity Confirmed) Purity->NMR Quick Check Cryst Crystallization (DCM/Hexane, 4°C) Purity->Cryst If >95% Pure Result FINAL MODEL Absolute Config (R/S) Packing Interactions NMR->Result Supportive Data XRD SC-XRD Data Collection (Mo-Kα, 100K) Cryst->XRD Suitable Crystal Solve Structure Solution (SHELXT) XRD->Solve Refine Refinement & Flack Param Solve->Refine Refine->Result

Figure 1: Analytical workflow for definitive structural confirmation. SC-XRD is the critical path for stereochemical assignment.

Expected Structural Metrics

When analyzing the solved structure, compare your data against these standard values for fluorinated aromatics to ensure validity:

  • C-F Bond Length:

    
     Å. (Slightly shorter than typical C-F due to resonance with the aromatic ring).
    
  • C-O (Methoxy) Bond:

    
     Å (
    
    
    
    ) and
    
    
    Å (
    
    
    ).
  • O-H...O Distance:

    
     Å. (Typical for intermolecular hydrogen bonds linking the alcohol to the methoxy oxygen of a neighbor).
    
  • Ortho-Effect: Expect the methoxy group to be slightly twisted out of the plane of the phenyl ring if the steric bulk of the adjacent C-H or F atoms is significant, though F is small enough that the methoxy group often remains coplanar to maximize resonance.

The "Fluorine Fingerprint"

A unique advantage of SC-XRD for this molecule is the visualization of Weak Fluorine Interactions .

  • Look for

    
     interactions (Fluorine atom pointing at the center of a neighboring ring).
    
  • Look for

    
     contacts (weak hydrogen bonds).
    These interactions dictate the solubility and bioavailability profile of the drug, data that is invisible to NMR.
    

Part 5: References

  • Clegg, W. (2019). X-Ray Crystallography (Oxford Chemistry Primers). 2nd Edition. Oxford University Press. (Authoritative text on fundamental crystallography protocols).

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Threlfall, T. L. (1995). "Analysis of Organic Polymorphs: A Review." The Analyst, 120, 2435-2460. (Seminal work on crystallization strategies for organic molecules).

  • Dolbier, W. R. (2009). "Fluorine Chemistry at the Millennium." Journal of Fluorine Chemistry, 130(10), 986-989. (Context on the electronic effects of fluorine substitution).

  • Parsons, S., & Flack, H. D. (2004). "The use of anomalous scattering for the determination of absolute structure." Acta Crystallographica Section A, 60(s1), s61. (The standard method for determining R/S configuration).

Sources

Safety & Regulatory Compliance

Safety

1-(2,6-Difluoro-4-methoxyphenyl)ethanol proper disposal procedures

Topic: 1-(2,6-Difluoro-4-methoxyphenyl)ethanol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and EHS Professionals CAS Number: 1250487-28-5 Core Di...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2,6-Difluoro-4-methoxyphenyl)ethanol Proper Disposal Procedures

Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and EHS Professionals CAS Number: 1250487-28-5

Core Directive: The "Halogenated" Imperative

Disposing of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol requires a deviation from standard organic waste protocols. Because of the Carbon-Fluorine (C-F) bonds on the aromatic ring, this compound cannot be treated as a simple combustible solvent.

The Critical Rule: You must classify and segregate this substance as Halogenated Organic Waste .

  • Why? Standard incineration temperatures (~850°C) often fail to fully mineralize fluorinated aromatics, potentially leading to the formation of toxic fluorinated byproducts or unscrubbed hydrogen fluoride (HF) emissions.

  • The Solution: This waste stream requires high-temperature incineration (>1100°C) with specific flue gas scrubbing capabilities to neutralize HF.

Hazard Identification & Waste Characterization

Before disposal, you must validate the waste profile. Use the data below to populate your hazardous waste tag.

Chemical Profile
ParameterSpecification
Chemical Name 1-(2,6-Difluoro-4-methoxyphenyl)ethanol
CAS Number 1250487-28-5
Molecular Formula C₉H₁₀F₂O₂
Waste Category Halogenated Organic (Non-RCRA Listed, Characteristic)
Primary Hazard Irritant (Skin/Eye), Combustible Liquid (Class IIIB likely)
Reactive Group Alcohols, Fluorinated Aromatics
Incompatibilities Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides), Acid Chlorides
Regulatory Classification (RCRA/EPA Context)

While this specific CAS is not a "Listed Waste" (F, K, P, or U list) by default, it is regulated based on its characteristics:

  • Ignitability (D001): If the flash point is <60°C (check specific batch CoA; analogs often >90°C, but treat as flammable if in doubt).

  • Halogen Content: The presence of Fluorine mandates segregation from non-halogenated solvents (like Acetone or Ethanol) to prevent "up-coding" the entire waste container to a more expensive disposal tier.

Pre-Disposal Handling & Segregation Protocol

Trustworthiness Check: A self-validating system relies on strict segregation at the source. Mixing this with non-halogenated waste is a critical operational error.

Step-by-Step Segregation Workflow
  • Select the Correct Container:

    • Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the waste is acidic or if moisture could generate HF.

    • Cap: Vented cap recommended if mixed with other reagents to prevent pressure buildup.

  • Labeling:

    • Affix a "Hazardous Waste" label immediately upon the first drop of waste.

    • Mandatory Text: "Halogenated Organic Waste."[1][2][3][4]

    • Constituents: List "1-(2,6-Difluoro-4-methoxyphenyl)ethanol" explicitly. Do not use generic terms like "Organic Waste."

  • Bulking Rules:

    • DO: Mix with other halogenated solvents (e.g., Dichloromethane, Chloroform) if necessary.

    • DO NOT: Mix with strong acids, oxidizers, or non-halogenated fuels (unless authorized by your specific waste vendor profile).

Disposal Logic & Decision Tree

The following diagram illustrates the critical decision-making process for segregating this fluorinated compound.

DisposalWorkflow Start Waste Generation: 1-(2,6-Difluoro-4-methoxyphenyl)ethanol CheckHalogen Is it mixed with other substances? Start->CheckHalogen PathTrace Stream B: Trace Contaminated Solids (Gloves/Wipes -> Solid Haz Waste) Start->PathTrace Solid Debris AnalyzeMix Analyze Mixture Components CheckHalogen->AnalyzeMix Mixture PathHalo Stream A: Halogenated Organic Waste (High Temp Incineration) CheckHalogen->PathHalo Pure Compound IsOxidizer Contains Strong Oxidizers? AnalyzeMix->IsOxidizer SegregateOx NEUTRALIZE or SEPARATE (Do not bulk) IsOxidizer->SegregateOx Yes IsNonHalo Contains only Non-Halogenated Solvents (e.g., MeOH)? IsOxidizer->IsNonHalo No IsNonHalo->PathHalo No (Contains other Halogens) IsNonHalo->PathHalo Yes (Must segregate as Halo due to Fluorine)

Caption: Operational logic for segregating fluorinated aromatic alcohols. Note that even if mixed with non-halogenated solvents, the presence of fluorine defaults the mixture to the Halogenated stream.

Final Disposal Procedures

Small Quantity (Lab Scale < 5L)
  • Accumulation: Store in a Satellite Accumulation Area (SAA) near the point of generation.

  • Secondary Containment: Place the HDPE/Glass bottle in a polyethylene tray to capture spills.

  • Pickup Request: When the container is 90% full, request pickup from your EHS department. Specify "Fluorinated Organics" on the manifest to ensure the vendor routes it to an incinerator with HF scrubbing.

Large Quantity / Process Scale
  • Vendor Profiling: You must update your waste profile with your disposal vendor (e.g., Veolia, Clean Harbors).

  • Incineration Specification:

    • Requirement: Rotary Kiln Incineration.

    • Temperature: >1100°C (2000°F).[5]

    • Residence Time: >2 seconds.

    • Scrubbing: Caustic scrubber (NaOH) required to neutralize Hydrogen Fluoride (HF) gas generated during combustion.

Spill Response (Emergency)
  • Minor Spill (<100 mL): Absorb with vermiculite or universal absorbent pads. Place used absorbents in a wide-mouth jar labeled "Solid Hazardous Waste (Fluorinated)."

  • Major Spill: Evacuate the area. The vapors may be irritating. Contact EHS immediately. Do not wash down the drain; this compound is toxic to aquatic life and persistent.

References

  • National Institutes of Health (NIH) - PubChem. 2,2-difluoro-1-(4-methoxy-phenyl)-ethanol Compound Summary. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[4] RCRA Orientation Manual. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at: [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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